molecular formula C23H24N4O2S B11246540 N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11246540
M. Wt: 420.5 g/mol
InChI Key: ZAXLGYMIUZEVOA-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring fused with a cyclopentane ring, a pyridine moiety, and a sulfanylacetamide group. Its intricate molecular architecture suggests it could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate pyrimidine compound.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be formed through a Diels-Alder reaction or other cyclization methods.

    Attachment of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfanylacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and material science.

    Biology: Its structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: Depending on its properties, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound could interact with enzymes or receptors, modulating their activity.

    Interference with Cellular Pathways: It might affect cellular signaling pathways, leading to changes in cell behavior.

    Antioxidant or Pro-oxidant Activity: Depending on its redox properties, it could act as an antioxidant or pro-oxidant.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-2-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-4-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide: Similar structure but with a pyridin-4-yl group.

Uniqueness

The uniqueness of N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O2S/c1-15-8-9-16(2)19(11-15)25-21(28)14-30-22-18-6-3-7-20(18)27(23(29)26-22)13-17-5-4-10-24-12-17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H,25,28)

InChI Key

ZAXLGYMIUZEVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4

Origin of Product

United States

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